molecular formula C12H10FNOS B430301 N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide CAS No. 335204-10-9

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B430301
CAS No.: 335204-10-9
M. Wt: 235.28g/mol
InChI Key: XNLZAHXIARXVLQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with the molecular formula C13H12FNOS2 . It belongs to a class of N-(aryl)-2-thiophen-2-ylacetamide compounds that have demonstrated significant promise in pharmacological research, particularly as a novel class of antitubercular agents . Members of this chemical series have exhibited in vitro antibacterial activity against Mycobacterium tuberculosis , with specific analogs showing minimum inhibitory concentration (MIC) values as low as 25 µg/mL, positioning them as a valuable starting point for developing new leads against multidrug-resistant tuberculosis . Furthermore, structurally related thiophene-acetamide compounds have been identified as inhibitors of bacterial beta-lactamase enzymes, which are key mediators of antibiotic resistance in organisms like Staphylococcus aureus and Escherichia coli . This suggests potential research applications for this compound in combating drug-resistant bacterial infections. The presence of both the fluorophenyl and thiophene rings contributes to the molecule's properties, making it a compound of interest in medicinal chemistry for the design and synthesis of new bioactive molecules. Researchers can utilize this compound to explore new therapeutic strategies for challenging infectious diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLZAHXIARXVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977860
Record name N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6230-27-9
Record name N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: 2-fluoroaniline and 2-thiophenecarboxylic acid.

    Amide Bond Formation: The reaction between 2-fluoroaniline and 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) for amine formation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) for fluorine substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-(2-fluorophenyl)-2-(thiophen-2-yl)ethylamine.

    Substitution: N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide.

Scientific Research Applications

Chemical Synthesis

N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide serves as a building block in organic synthesis. Its unique structural features allow it to participate in various reactions, facilitating the creation of more complex molecules. It is often used in the synthesis of derivatives that exhibit enhanced biological activities or novel properties.

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit antimicrobial effects against various pathogens. For instance, similar thiophene derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity : Studies have demonstrated that compounds with thiophene moieties can inhibit the proliferation of cancer cell lines. In vitro tests suggest that this compound may have similar anticancer properties, making it a candidate for further drug development .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound is explored as a potential drug candidate. Its ability to interact with various biological targets, such as enzymes and receptors, positions it as a promising lead compound for treating diseases where modulation of specific pathways is required. The fluorine atom enhances lipophilicity and biological activity, which may improve the compound's pharmacokinetic properties .

Material Science

The compound is also utilized in material science for developing advanced materials with specific electronic or optical properties. The presence of both fluorine and thiophene groups contributes to the material's stability and reactivity, making it suitable for applications in organic electronics and photonic devices.

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology evaluated several thiophene derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant inhibition rates against multiple cancer cell lines, suggesting a viable pathway for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
OSI-390Anticancer
RivaroxabanAntithrombotic

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the conductivity and stability of polymers.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

  • N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide (): Replacing fluorine with bromine increases steric bulk and alters electronic properties. Bromine’s electron-withdrawing nature may enhance antimycobacterial activity, as reported for similar derivatives .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent(s) Electronic Effect Potential Impact on Bioactivity
N-(2-Fluorophenyl)-2-(thienyl)Ac -F (ortho) Moderate electron-withdrawing Enhanced solubility, receptor binding
N-(4-Bromophenyl)-2-(thienyl)Ac -Br (para) Strong electron-withdrawing Increased antimycobacterial activity
N-(2-Cyanophenyl)-derivative -CN, -CF3 Very strong electron-withdrawing Improved metabolic stability

Heterocyclic Modifications

Key Compounds :

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Replacing the fluorophenyl group with a cyano-substituted thiophene alters the electron density distribution. This compound crystallizes in a monoclinic P21/c space group, with intermolecular hydrogen bonds stabilizing its structure .
  • N-(Pyridin-4-ylmethyl)-2-(thienyl)Ac (): Substituting thiophene with pyridine introduces a nitrogen atom, enhancing hydrogen-bonding capacity and solubility .

Table 2: Structural and Crystallographic Comparisons

Compound Heterocycle Crystal System Notable Interactions
N-(2-Fluorophenyl)-2-(thienyl)Ac Thiophene Not reported Likely C–H···O/N interactions
N-(3-Cyanothiophen-2-yl)-Ac Thiophene (cyano) Monoclinic (P21/c) N–H···O, C–H···π
N-(Pyridin-4-ylmethyl)-Ac Pyridine Not reported Potential N–H···O and π-π stacking

Biological Activity

N-(2-Fluorophenyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a fluorinated phenyl group and a thiophene ring, which are known to enhance biological activity through various mechanisms. The synthesis typically involves acylation reactions where the thiophene derivative reacts with an amine under controlled conditions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)8.1Induces apoptosis via caspase activation
A549 (Lung Cancer)10.0Inhibits ERK1/2 signaling pathway
HeLa (Cervical Cancer)5.5Disruption of microtubule assembly

In vitro assays have demonstrated that this compound effectively inhibits cell growth and induces apoptosis in cancer cells by activating caspases 3, 8, and 9, which are crucial for the apoptotic pathway .

Case Study: MCF7 Cell Line

In a study conducted on the MCF7 cell line, it was shown that this compound significantly reduced cell viability with an IC50 value of 8.1 µM. The mechanism involved the activation of caspases, indicating that the compound promotes apoptosis in breast cancer cells .

2. Antimicrobial Activity

The compound also displays antimicrobial properties , showing efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

This compound has been reported to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Study: Biofilm Formation Inhibition

In a recent study, this compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, with a reduction percentage greater than that observed with standard antibiotics like Ciprofloxacin .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored, particularly in relation to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).

Activity Effect
COX-1 InhibitionModerate (IC50 = 12 µM)
COX-2 InhibitionStrong (IC50 = 5 µM)

The compound's ability to inhibit these enzymes suggests it may be useful in treating conditions associated with inflammation .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via amidation between 2-fluoroaniline and 2-(thiophen-2-yl)acetyl chloride. Key steps include:

Reagent Preparation : Generate the acyl chloride from 2-(thiophen-2-yl)acetic acid using thionyl chloride (SOCl₂) under reflux (40–60°C, 2–4 hours).

Coupling Reaction : React the acyl chloride with 2-fluoroaniline in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Example Reaction Conditions from Analogous Compounds

ReactantsSolventTemperatureCatalyst/BaseYieldReference
2-(Thiophen-2-yl)acetic acid + 2-fluoroanilineDCM25°CTriethylamine~75%

Q. How can the structural identity and purity of the compound be validated?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of residual acid/amine peaks .
  • ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm), fluorophenyl aromatic signals (δ 7.0–7.6 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺ at m/z 263.3) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set can predict:

  • Electrostatic Potential Maps : Visualize electron-rich (thiophene) and electron-deficient (fluorophenyl) regions.
  • HOMO-LUMO Gaps : Estimate reactivity and charge-transfer behavior (e.g., bandgap ~4–5 eV for similar acetamides) .
  • Solvent Effects : Include a polarizable continuum model (PCM) for aqueous or organic solvent simulations.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/diethyl ether).

Refinement with SHELXL : Use the Olex2 interface for structure solution and refinement. Key parameters:

  • R-factor : Aim for <5% to ensure accuracy.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to explain packing motifs .

Validation : Cross-check bond lengths/angles against similar structures in the Cambridge Structural Database (CSD) .

Q. Example Crystallographic Data from Analogous Compounds

ParameterN-(4-Fluorophenyl)acetamideN-(Thiophen-2-yl)acetamide
C–O Bond (Å)1.2241.230
N–H···O Distance (Å)2.892.85
Space GroupP2₁/cP-1

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization : Replace stoichiometric bases with catalytic DMAP (4-dimethylaminopyridine) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., acyl chloride formation) .

Q. How can structure-activity relationship (SAR) studies guide bioactivity testing?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) .

In Vitro Assays :

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .

Data Analysis : Correlate electronic properties (e.g., LogP, PSA) with bioactivity using QSAR models .

Q. How should researchers address discrepancies in reported spectroscopic data?

Methodological Answer:

Reproducibility Checks : Repeat synthesis and characterization under standardized conditions.

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Collaborative Validation : Share samples with independent labs for cross-verification .

Q. What eco-friendly methods can replace traditional synthesis protocols?

Methodological Answer:

  • Solvent-Free Reactions : Use ball milling for solid-state amidation .
  • Biocatalysis : Employ lipases (e.g., Candida antarctica) in aqueous media at 40°C .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) .

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